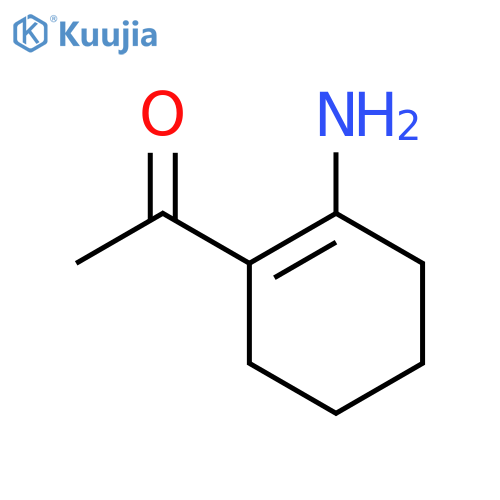

Cas no 23645-69-4 (1-(2-Aminocyclohex-1-en-1-yl)ethanone)

23645-69-4 structure

商品名:1-(2-Aminocyclohex-1-en-1-yl)ethanone

1-(2-Aminocyclohex-1-en-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-(2-amino-1-cyclohexen-1-yl)-

- 1-Acetyl-2-aminocyclohexene

- Ketone,2-amino-1-cyclohexen-1-yl methyl (8CI)

- LS-10049

- Ethanone,1-(2-amino-1-cyclohexen-1-yl)-(9ci)

- MFCD19206704

- 1-(2-Aminocyclohex-1-en-1-yl)ethanone

- 1-(2-aminocyclohex-1-en-1-yl)ethan-1-one

- AKOS006362295

- SCHEMBL4548364

- 1-(2-aminocyclohexen-1-yl)ethanone

- 23645-69-4

-

- インチ: InChI=1S/C8H13NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,9H2,1H3

- InChIKey: JIAGEKWBOSYIBM-UHFFFAOYSA-N

- ほほえんだ: CC(C1CCCCC=1N)=O

計算された属性

- せいみつぶんしりょう: 139.09979

- どういたいしつりょう: 139.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 43.09

1-(2-Aminocyclohex-1-en-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A136845-250mg |

1-(2-Aminocyclohex-1-en-1-yl)ethanone |

23645-69-4 | 250mg |

$ 380.00 | 2022-06-08 | ||

| TRC | A136845-500mg |

1-(2-Aminocyclohex-1-en-1-yl)ethanone |

23645-69-4 | 500mg |

$ 600.00 | 2022-06-08 | ||

| A2B Chem LLC | AF46582-1g |

1-(2-Aminocyclohex-1-en-1-yl)ethanone |

23645-69-4 | >95% | 1g |

$578.00 | 2024-04-20 | |

| TRC | A136845-100mg |

1-(2-Aminocyclohex-1-en-1-yl)ethanone |

23645-69-4 | 100mg |

$ 185.00 | 2022-06-08 | ||

| A2B Chem LLC | AF46582-500mg |

1-(2-Aminocyclohex-1-en-1-yl)ethanone |

23645-69-4 | >95% | 500mg |

$523.00 | 2024-04-20 |

1-(2-Aminocyclohex-1-en-1-yl)ethanone 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

23645-69-4 (1-(2-Aminocyclohex-1-en-1-yl)ethanone) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 55290-64-7(Dimethipin)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量